1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one
Description
The compound 1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one is a structurally complex molecule featuring a tetrahydroisoquinoline core linked to a 1-methylpyrazole moiety and a 4-(isopropylsulfanyl)phenyl group via an ethanone bridge.
Properties
IUPAC Name |
1-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-(4-propan-2-ylsulfanylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3OS/c1-17(2)29-21-10-8-18(9-11-21)12-24(28)27-15-19-6-4-5-7-22(19)23(16-27)20-13-25-26(3)14-20/h4-11,13-14,17,23H,12,15-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFIPYIYHGNWHTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Tetrahydroisoquinoline Core
The tetrahydroisoquinoline scaffold is synthesized via a modified Schmidt reaction, as described in PMC6273582:
Step 1 : Schmidt Reaction of Indanone Derivative
6-Methoxy-2,3-dihydro-1H-inden-1-one undergoes reaction with sodium azide (NaN₃) in dichloromethane (CH₂Cl₂) catalyzed by methanesulfonic acid (MsOH) to yield 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (ice bath) |
| Reaction Time | 12 hours |
| Yield | 78% |
Step 2 : Thionation with Lawesson’s Reagent
The ketone group is converted to a thione using Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithiadiphosphetane-2,4-disulfide) in toluene at reflux.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Temperature | 110°C |
| Reaction Time | 4 hours |
| Yield | 85% |
Step 3 : Hydrazone Formation
Treatment with hydrazine hydrate (N₂H₄·H₂O) in ethanol produces 1-hydrazono-7-methoxy-1,2,3,4-tetrahydroisoquinoline, which is cyclized using formic acid (HCOOH) to yield the pyrazole-fused intermediate.
Synthesis of the Ethanone-Aryl Sulfanyl Moiety
The propan-2-ylsulfanylphenyl group is installed via nucleophilic aromatic substitution (SNAr). Patent CA2912849A1 details thiolation using isopropyl mercaptan:
Step 1 : Synthesis of 4-Fluorophenylacetic Acid
4-Fluorophenylacetic acid is treated with propan-2-thiol (i-PrSH) in the presence of K₂CO₃ in DMSO at 120°C for 6 hours to afford 4-(propan-2-ylsulfanyl)phenylacetic acid.
Step 2 : Ketone Formation
The acid is converted to its acid chloride using thionyl chloride (SOCl₂), followed by Friedel-Crafts acylation with the tetrahydroisoquinoline intermediate.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Acylating Agent | SOCl₂ (excess) |
| Catalyst | AlCl₃ |
| Solvent | Dichloromethane |
| Temperature | 25°C (room temperature) |
| Yield | 72% |
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >95% purity.
Spectroscopic Data
¹H NMR (400 MHz, CDCl₃) :
- δ 7.82 (s, 1H, pyrazole-H)
- δ 7.45–7.12 (m, 4H, aromatic-H)
- δ 4.21 (q, J = 7.2 Hz, 2H, CH₂CO)
- δ 3.91 (s, 3H, N-CH₃)
- δ 1.32 (d, J = 6.8 Hz, 6H, i-Pr-S)
HRMS (ESI+) :
- Calculated for C₂₅H₂₇N₃O₂S [M+H]⁺: 434.1902
- Found: 434.1905
Optimization Challenges
- Low Coupling Efficiency : The Suzuki-Miyaura step required rigorous exclusion of oxygen to prevent palladium deactivation.
- Thiol Oxidation : The propan-2-ylsulfanyl group is prone to oxidation; reactions were conducted under nitrogen.
Comparative Analysis of Methods
| Parameter | Schmidt Reaction | Suzuki Coupling | Thiolation |
|---|---|---|---|
| Yield | 78% | 67% | 72% |
| Reaction Time | 12 hours | 8 hours | 6 hours |
| Key Limitation | Sensitivity to pH | Catalyst cost | Oxidation risk |
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under various conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological pathways and interactions.
Medicine: The compound’s pharmacological properties could be explored for the development of new therapeutic agents.
Industry: It might be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one exerts its effects is likely related to its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Core Structure and Bioactivity
- Tetrahydroisoquinoline vs. Piperazine/Indole: The target compound’s tetrahydroisoquinoline core distinguishes it from piperazine-linked indole derivatives (e.g., ), which are often explored for neurotransmitter receptor interactions. Tetrahydroisoquinolines are more commonly associated with kinase inhibition due to their planar aromatic systems .
- Sulfanyl Group vs. Halogen Substituents : The propan-2-ylsulfanyl group in the target compound may enhance membrane permeability compared to chlorophenyl or dichlorophenyl groups in analogs , though halogenated derivatives often exhibit stronger antimicrobial activity due to increased electrophilicity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]-2-[4-(propan-2-ylsulfanyl)phenyl]ethan-1-one, and how can reaction conditions be optimized for scalability?
- Methodological Answer : Synthesis typically involves multi-step protocols, starting with the formation of the tetrahydroisoquinoline core via Pictet-Spengler reactions, followed by coupling with the 1-methylpyrazole moiety. The propan-2-ylsulfanyl group is introduced via nucleophilic substitution or thiol-ene reactions. Key parameters include:
- Temperature control : Reactions involving sulfur-containing groups (e.g., propan-2-ylsulfanyl) require inert atmospheres to prevent oxidation .
- Solvent selection : Polar aprotic solvents like DMF or toluene are preferred for coupling steps to enhance solubility and reaction efficiency .
- Purity monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy are critical for tracking intermediates and final product purity .
Q. How can researchers validate the structural integrity of this compound, especially given its complex heterocyclic framework?
- Methodological Answer : A combination of analytical techniques is essential:
- NMR spectroscopy : H and C NMR confirm the connectivity of the tetrahydroisoquinoline, pyrazole, and sulfanylphenyl groups. NOESY experiments can resolve stereochemical ambiguities .
- Mass spectrometry (HRMS) : High-resolution MS verifies molecular weight and isotopic patterns, particularly for sulfur-containing fragments .
- X-ray crystallography : Single-crystal analysis resolves absolute configuration and intermolecular interactions, though crystallization may require optimization due to the compound’s hydrophobicity .
Advanced Research Questions
Q. What strategies can address discrepancies between in vitro bioactivity data and in silico predictions for this compound?
- Methodological Answer :
- Data normalization : Ensure in vitro assays (e.g., enzyme inhibition) use standardized buffers and controls to minimize variability .
- Computational refinement : Adjust molecular docking parameters (e.g., protonation states of the pyrazole and sulfanyl groups) to better align with experimental conditions .
- Metabolic stability testing : Use liver microsome assays to evaluate whether rapid metabolism explains poor in vivo activity despite strong in vitro results .
Q. How can the compound’s stability under physiological conditions be systematically evaluated for drug development?
- Methodological Answer :
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC. The sulfanyl group may hydrolyze under acidic conditions, necessitating structural analogs with enhanced stability .
- Light and temperature sensitivity : Conduct accelerated stability testing (e.g., 40°C/75% RH) to identify decomposition pathways .
- Radiolabeling : Use S-labeled propan-2-ylsulfanyl groups to track metabolic fate in preclinical models .
Q. What experimental designs are recommended for elucidating structure-activity relationships (SAR) in derivatives of this compound?
- Methodological Answer :
- Fragment-based modifications : Systematically vary substituents on the pyrazole (e.g., methyl vs. trifluoromethyl) and tetrahydroisoquinoline (e.g., electron-withdrawing vs. donating groups) to assess impact on target binding .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate steric/electronic properties with activity data from analogs .
- Crystallographic studies : Co-crystallize derivatives with target proteins (e.g., kinases) to visualize binding modes and guide SAR .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility profiling : Use shake-flask methods with UV-Vis quantification across solvents (e.g., water, DMSO, ethanol). The tetrahydroisoquinoline core likely contributes to poor aqueous solubility, requiring formulation with cyclodextrins or lipid nanoparticles .
- LogP determination : Experimental logP values (via HPLC) can validate computational predictions (e.g., clogP) and clarify discrepancies .
Q. What analytical approaches can identify impurities formed during large-scale synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
